molecular formula C24H50NO7P B101729 1-Palmitoylphosphatidylcholine CAS No. 17364-18-0

1-Palmitoylphosphatidylcholine

Cat. No. B101729
CAS RN: 17364-18-0
M. Wt: 495.6 g/mol
InChI Key: ASWBNKHCZGQVJV-UHFFFAOYSA-N
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Description

1-Palmitoylphosphatidylcholine belongs to the class of organic compounds known as 1-acyl-sn-glycero-3-phosphocholines . These are glycerophosphocholines in which the glycerol is esterified with a fatty acid at O-1 position, and linked at position 3 to a phosphocholine .


Synthesis Analysis

The synthesis of 1-Palmitoylphosphatidylcholine involves a de novo pathway, the last step of which is catalyzed by CDP-choline:cholinephosphotransferase (CPT) and two remodeling steps: a deacylation and a reacylation one, catalyzed by an acidic, Ca 2+ -independent phospholipase A 2 (ai PLA 2) and a lyso-phosphatidylcholine acyltransferase (LPCAT), respectively .


Molecular Structure Analysis

The crystal structures of human PC-TP in complex with dilinoleoyl-PtdCho or palmitoyl-linoleoyl-PtdCho reveal that a single well-ordered PtdCho molecule occupies a centrally located tunnel. The positively charged choline headgroup of the lipid engages in cation-pi interactions within a cage formed by the faces of three aromatic residues .


Chemical Reactions Analysis

The reaction of 1-Palmitoylphosphatidylcholine involves a large family of Asp-His-His-Cys (DHHCs) motif-containing palmitoyl acyltransferases, while the reverse reaction is catalyzed by acyl-protein thioesterases (APTs), that remove the acyl chain .


Physical And Chemical Properties Analysis

The fundamental physicochemical properties most often used in defining compound quality are shown in Table 1.1. Table 1.1 Commonly used metrics for compound quality Property . Description . Molecular weight (MW) Surrogate for molecular size Heavy atom count Surrogate for molecular size log P n -Octanol/water partition coefficient log D7.4 n -Octanol/water distribution coefficient at pH 7.4 p Ka Ionisation constant Aqueous solubility Equilibrium solubility at pH 7.4 HBA or sum of O + N atoms Count of hydrogen bond acceptors HBD or sum of OH + NH atoms Count of hydrogen bond donors Ro5 Poor solubility and permeability is more likely when MW > 500, clog P > 5, O + N > 10, OH + NH > 5 PSA or TPSA Dynamic or static total polar surface area F sp 3 Fraction sp 3 carbons = Csp 3 /C n Ar Count of aromatic rings Property forecast index (PFI) Chrom log D7.4 + n Ar Intrinsic PFI (iPFI) .

Scientific Research Applications

Interaction with Cellular Systems

1-Palmitoylphosphatidylcholine has been studied for its varied interactions with cellular systems. Okajima et al. (1998) found that extracellular 1-palmitoylphosphatidylcholine increased intracellular Ca2+ concentration in HL-60 leukaemia cells, suggesting its potential involvement in pathogenesis of atherosclerosis and inflammatory disorders (Okajima et al., 1998).

Use in Lipid Research

1-Palmitoylphosphatidylcholine has been utilized in lipid research, particularly for studying lipid distribution and movement. Hresko et al. (1986) investigated its distribution in phosphatidylcholine bilayers, providing insights into lipid interactions at the molecular level (Hresko et al., 1986).

Photolabeling of Membrane Proteins

Montecucco and Schiavo (1986) described the use of 1-palmitoylphosphatidylcholine derivatives in photolabeling membrane proteins, an application crucial for understanding membrane structure and function (Montecucco & Schiavo, 1986).

Analysis of Hydrolysis Products

1-Palmitoylphosphatidylcholine's hydrolysis products have been analyzed to understand lipid metabolism. Kiełbowicz et al. (2012) developed an assay for quantitative analysis of 1-palmitoylphosphatidylcholine and its hydrolysis products, contributing to the understanding of lipid enzymatic processes (Kiełbowicz et al., 2012).

Investigating Intracellular Transport

Studies like those by Sleight and Abanto (1989) have used 1-palmitoylphosphatidylcholine analogs to investigate the transport and metabolism of lipids in different cell lines, providing insights into intracellular lipid trafficking (Sleight & Abanto, 1989).

Exploring Lipid-Dependent Gene Expression

Chakravarthy et al. (2009) demonstrated the role of a 1-palmitoylphosphatidylcholine species in lipid metabolism and gene expression, highlighting the lipid's significance in physiological processes (Chakravarthy et al., 2009).

Membrane Interactions and Lipid Bilayers

Research on 1-palmitoyl phosphatidylcholines has provided insight into membrane interactions and lipid bilayer behavior. Evans et al. (1987) studied the surface areas of various 1-palmitoyl phosphatidylcholines, revealing their interactions with cholesterol and implications for membrane dynamics (Evans et al., 1987).

Safety and Hazards

Surfactant therapy has become the standard therapy of newborn RDS and is deemed one of the most effective and safe medicines in the health system by the WHO .

Future Directions

Phosphatidylcholine-derived lipid mediators play a pivotal role in the immune regulation of therapeutic failure. Changes in phosphatidylcholine metabolism are part of an adaptive program activated in response to stress conditions that contribute to cancer therapy resistance and open therapeutic opportunities for treating drug-resistant cancers .

properties

IUPAC Name

(3-hexadecanoyloxy-2-hydroxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASWBNKHCZGQVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306323
Record name 1-Palmitoylphosphatidylcholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Palmitoylphosphatidylcholine

CAS RN

17364-18-0, 14863-27-5
Record name 1-Palmitoylphosphatidylcholine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name We 201
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Record name (1)-(7-Hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
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Record name 1-Palmitoylphosphatidylcholine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-(7-hydroxy-4-oxido-10-oxo-3,5,9-trioxa-4-phosphapentacosyl)trimethylammonium 4-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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